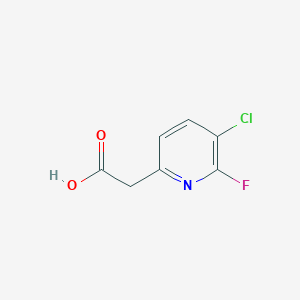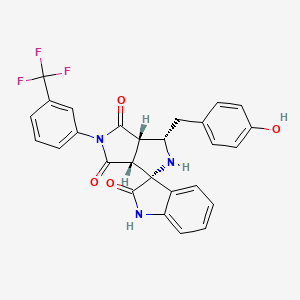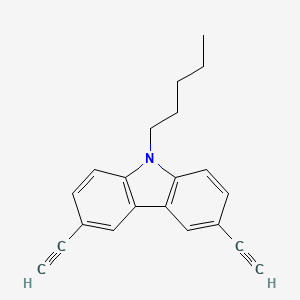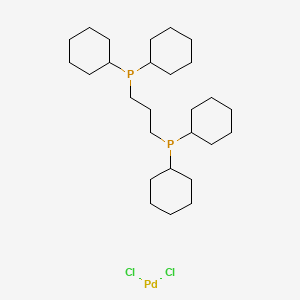
Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane is a palladium complex used primarily as a catalyst in various chemical reactions. This compound is known for its effectiveness in coupling reactions, making it a valuable tool in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane typically involves the reaction of palladium chloride with dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually produced in specialized facilities equipped to handle palladium complexes .
Análisis De Reacciones Químicas
Types of Reactions
Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state palladium complexes.
Reduction: It can also be reduced to lower oxidation state palladium species.
Substitution: The compound participates in substitution reactions where ligands around the palladium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or hydrogen gas.
Substituting agents: Various phosphines, amines, and other ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) species .
Aplicaciones Científicas De Investigación
Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, polymers, and materials.
Mecanismo De Acción
The mechanism by which dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane exerts its effects involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(dicyclohexylphosphino)propane: A similar compound used in various catalytic applications.
Dichloro[bis(dicyclohexylphosphino)propane]palladium(II): Another palladium complex with similar catalytic properties.
Uniqueness
Dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane is unique due to its specific ligand structure, which provides enhanced stability and reactivity in catalytic processes. This makes it particularly effective in coupling reactions compared to other palladium complexes .
Propiedades
Fórmula molecular |
C27H50Cl2P2Pd |
|---|---|
Peso molecular |
614.0 g/mol |
Nombre IUPAC |
dichloropalladium;dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane |
InChI |
InChI=1S/C27H50P2.2ClH.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h24-27H,1-23H2;2*1H;/q;;;+2/p-2 |
Clave InChI |
JLEVAMQVDDHWOI-UHFFFAOYSA-L |
SMILES canónico |
C1CCC(CC1)P(CCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4.Cl[Pd]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine](/img/structure/B12637298.png)
![N-[3,3-Bis(3-methoxyphenyl)prop-2-en-1-yl]acetamide](/img/structure/B12637300.png)
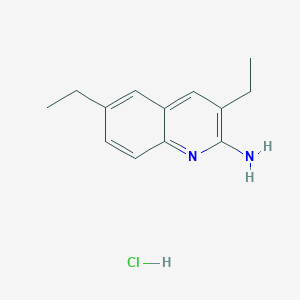
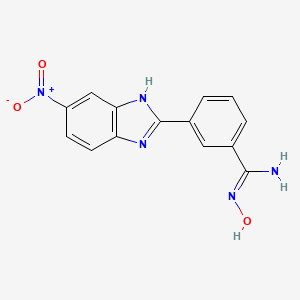
![1-(3-ethylbenzo[f][1,3]benzoxazol-2-ylidene)-N-phenylbutan-2-imine;hydroiodide](/img/structure/B12637326.png)
![(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-(2-fluorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12637332.png)
![4-[(3-Chlorophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B12637338.png)
![4-Pentyn-1-ol, 5-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B12637344.png)

![2-(3-{[5-(4-Methylpiperazin-1-yl)pentyl]oxy}phenyl)-1H-benzimidazole](/img/structure/B12637351.png)
![(10S,11R,15S,16R)-13-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12637354.png)
